molecular formula C11H17BN2O3 B7952940 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B7952940
M. Wt: 236.08 g/mol
InChI Key: CJMLUYGTLUTKQX-UHFFFAOYSA-N
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Description

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a chemical compound that features a pyridine ring substituted with an amino group, a hydroxyl group, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 3-amino-2-hydroxypyridine with a boronic ester reagent under specific conditions. One common method involves the use of pinacolborane in the presence of a palladium catalyst to facilitate the formation of the boronic ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, often used to deprotonate the hydroxyl group.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of biologically active molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: Utilized in the design of probes for studying biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the amino and hydroxyl groups may interact with specific molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other boronic ester derivatives. This uniqueness makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMLUYGTLUTKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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